3-Amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
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Overview
Description
The compound is a derivative of benzothiophene, which is a type of heterocyclic compound. It contains a benzene ring fused to a thiophene ring . The “3-Amino” and “6-(trifluoromethyl)” parts suggest the presence of an amino group and a trifluoromethyl group on the benzothiophene structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-Amino-6-(trifluoromethyl)pyridine, have been synthesized from pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiophene core would provide a planar, aromatic region, while the amino and trifluoromethyl groups would add polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic system and the presence of the amino and trifluoromethyl groups. The amino group could act as a nucleophile in reactions, while the trifluoromethyl group could influence the electronic properties of the benzothiophene core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an aromatic system could contribute to stability and rigidity, while the amino and trifluoromethyl groups could enhance solubility in polar solvents .Scientific Research Applications
Crystal Structure Analysis and Pharmaceutical Applications :
- Benzothiophene compounds, such as 1-benzothiophene-2-carboxylic acid, have shown a wide range of pharmacological activities. The crystal structure of a new polymorph of this compound was determined, indicating its potential in pharmaceutical applications. This study can provide insights into the structural properties of related compounds like 3-Amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (Dugarte-Dugarte et al., 2021).
Chemical Synthesis and Characterization :
- The chemical synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a compound related to this compound, was reported. This involves selective chemical reduction and characterization by various spectroscopic methods, indicating methods that could potentially be applied to related compounds (Jayaraman et al., 2010).
Biological Activity and Drug Development :
- A study on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is structurally related to the compound , highlighted its potential biological activities, such as cytostatic, antitubercular, and anti-inflammatory effects. This could imply similar applications for this compound in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
Synthesis of PET Tracers for Tumor Delineation :
- Research on the synthesis of fluorine-18 labeled amino acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid for positron emission tomography (PET), suggests that derivatives of benzothiophene carboxylic acids could potentially be explored for similar applications in imaging and tumor delineation (Shoup & Goodman, 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFOGBKCLHHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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